3-(6-Nitro-2-benzimidazolyl)benzamidoxime
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Overview
Description
3-(6-Nitro-2-benzimidazolyl)benzamidoxime is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry . The structure of this compound consists of a benzimidazole ring substituted with a nitro group at the 6th position and an amidoxime group at the 3rd position .
Preparation Methods
The synthesis of 3-(6-Nitro-2-benzimidazolyl)benzamidoxime typically involves the following steps:
Nitration of Benzimidazole: The starting material, benzimidazole, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6th position.
Formation of Amidoxime: The nitro-substituted benzimidazole is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate to form the amidoxime group at the 3rd position.
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, reaction time, and the concentration of reagents .
Chemical Reactions Analysis
3-(6-Nitro-2-benzimidazolyl)benzamidoxime undergoes various chemical reactions, including:
Scientific Research Applications
3-(6-Nitro-2-benzimidazolyl)benzamidoxime has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(6-Nitro-2-benzimidazolyl)benzamidoxime involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole ring can bind to the active sites of enzymes, inhibiting their activity and leading to various biological effects . The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects . The amidoxime group can also participate in hydrogen bonding and other interactions with biological molecules, enhancing the compound’s activity .
Comparison with Similar Compounds
3-(6-Nitro-2-benzimidazolyl)benzamidoxime can be compared with other similar compounds, such as:
3-(2-Benzimidazolyl)benzamidoxime: This compound lacks the nitro group, which may result in different biological activities and reactivity.
3-(7-Aza-2-benzimidazolyl)benzamidoxime: This compound has an additional nitrogen atom in the benzimidazole ring, which can alter its electronic properties and interactions with biological targets.
4-(Trifluoromethyl)benzamidoxime: This compound has a trifluoromethyl group instead of a nitro group, which can affect its lipophilicity and biological activity.
The uniqueness of this compound lies in the presence of both the nitro and amidoxime groups, which contribute to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C14H11N5O3 |
---|---|
Molecular Weight |
297.27 g/mol |
IUPAC Name |
N'-hydroxy-3-(6-nitro-1H-benzimidazol-2-yl)benzenecarboximidamide |
InChI |
InChI=1S/C14H11N5O3/c15-13(18-20)8-2-1-3-9(6-8)14-16-11-5-4-10(19(21)22)7-12(11)17-14/h1-7,20H,(H2,15,18)(H,16,17) |
InChI Key |
FUDBBFGQPWEUSG-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)/C(=N/O)/N)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)C(=NO)N)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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